3-(3-Bromophenyl)-7-hydroxychromen-2-one
Description
Properties
IUPAC Name |
3-(3-bromophenyl)-7-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO3/c16-11-3-1-2-9(6-11)13-7-10-4-5-12(17)8-14(10)19-15(13)18/h1-8,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBJCRXLZYNHQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC3=C(C=C(C=C3)O)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Significance
3-(3-Bromophenyl)-7-hydroxychromen-2-one (C₁₅H₉BrO₃, MW 317.13 g/mol) features a coumarin backbone substituted with a 3-bromophenyl group at the C3 position and a hydroxyl group at C7. Its IUPAC name, This compound, reflects this arrangement, while its SMILES string (C1=CC(=CC(=C1)Br)C2=CC3=C(C=C(C=C3)O)OC2=O) confirms the planar aromatic system. The compound’s bioactivity, particularly as an antibacterial and anti-inflammatory agent, has driven interest in scalable syntheses.
Primary Synthetic Routes
Resorcinol-Based Multi-Step Synthesis
The most documented method begins with resorcinol (1,3-dihydroxybenzene), as outlined in patent CN105017146A. This three-step process achieves a total yield of 68.7%:
Step 1: Esterification of Resorcinol
Resorcinol reacts with 3-chloropropionyl chloride under alkaline conditions (triethylamine, CH₂Cl₂, 0°C) to form (3-hydroxybenzene)-3-chloropropionate (93% yield). The reaction mechanism involves nucleophilic acyl substitution, where the phenolic oxygen attacks the electrophilic carbonyl carbon of the acid chloride.
Step 2: Friedel-Crafts Alkylation
The chloropropionate intermediate undergoes intramolecular Friedel-Crafts cyclization using anhydrous AlCl₃ in CH₂Cl₂ at 40°C for 24 hours, yielding 7-hydroxychroman-2-one (85% yield). This step forms the coumarin core via electrophilic aromatic substitution, with AlCl₃ acting as a Lewis acid catalyst.
Step 3: Amination and Rearrangement
Treatment of 7-hydroxychroman-2-one with ammonia in methanol under pressurized conditions (0.5 MPa, 80°C, 24 hours) produces the target compound via nucleophilic amination and subsequent keto-enol tautomerism (87% yield).
Friedel-Crafts Acylation Approach
An alternative route, adapted from MDPI’s synthesis of analogous hydroxychromenes, employs phenylacetyl chloride and 4-bromobiphenyl in a Friedel-Crafts acylation. While this method primarily targets anticoagulant agents like brodifacoum, its reaction conditions (AlCl₃ catalysis, refluxing CH₂Cl₂) are applicable to this compound. Key modifications include:
Comparative Analysis of Methods
Optimization Strategies
Catalyst and Solvent Selection
- AlCl₃ vs. FeCl₃ : While AlCl₃ is standard for Friedel-Crafts reactions, FeCl₃ offers a greener alternative with comparable efficacy in coumarin syntheses.
- Solvent Effects : Polar aprotic solvents (e.g., CH₂Cl₂) enhance electrophilic substitution rates, while ethanol improves ammonia solubility in amination steps.
Characterization and Validation
Synthesized batches are validated via:
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-7-hydroxychromen-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other groups through reactions such as Suzuki cross-coupling, Miyaura borylation, and Buchwald–Hartwig amination.
Oxidation and Reduction: The hydroxyl group at the 7-position can undergo oxidation to form a ketone or reduction to form an ether.
Common Reagents and Conditions
Suzuki Cross-Coupling: Palladium catalyst, potassium carbonate, ethanol.
Miyaura Borylation: Boronic acid derivatives, palladium catalyst, base.
Buchwald–Hartwig Amination: Amines, palladium catalyst, base.
Major Products Formed
Substituted Chromenones: Products with various substituents replacing the bromine atom.
Oxidized or Reduced Chromenones: Products with modified hydroxyl groups.
Scientific Research Applications
3-(3-Bromophenyl)-7-hydroxychromen-2-one has several applications in scientific research, including:
Medicinal Chemistry: Studied for its potential as a therapeutic agent due to its biological activity.
Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: Utilized in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-7-hydroxychromen-2-one involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity and affect metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Coumarin Family
Compound A : 3-(3-Bromophenyl)-7-acetoxycoumarin
- Structure : Differs by the presence of an acetyl-protected hydroxyl group at position 6.
- Synthesis : Prepared via microwave-assisted methods, yielding a versatile intermediate for deprotection to 7-hydroxy derivatives. The acetyl group improves stability during synthesis .
- Applications : Serves as a precursor for natural product synthesis due to its orthogonal substitutability (bromine and acetyl groups).
Compound B : 3-[(4-Chlorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one
- Structure : Features a 4-chlorobenzenesulfonyl group at position 3 instead of a bromophenyl group.
- Properties: The sulfonyl group increases molecular polarity and may enhance binding to biological targets via sulfonic acid interactions.
Compound C : 7-Hydroxy-4-[(3-methylbut-2-en-1-yl)oxy]furo[3,2-g]chromen-7-one
- Structure : A fused furocoumarin with a prenyloxy substituent.
- Biological Relevance: Furocoumarins are known for photobiological activity, but the prenyloxy group in this compound may influence pharmacokinetic properties, such as membrane permeability .
Halogen-Substituted Chalcones with Structural Similarities
Key Observations :
- Halogen Effects : Chlorine-substituted chalcones (e.g., Compound 2 in ) show lower IC50 values than brominated analogues, suggesting chlorine may enhance bioactivity.
- Scaffold Differences : Chalcones (α,β-unsaturated ketones) exhibit distinct mechanisms compared to coumarins, which are lactones. This structural divergence influences metabolic stability and target specificity.
Biological Activity
3-(3-Bromophenyl)-7-hydroxychromen-2-one, also known as a derivative of flavonoids, has garnered attention in pharmacological research due to its diverse biological activities. This compound belongs to the class of chromones, which are known for their significant therapeutic potential, including anti-inflammatory, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 720674-53-3 |
| Molecular Formula | C15H11BrO3 |
| Molecular Weight | 319.15 g/mol |
Antioxidant Activity
Research indicates that flavonoids exhibit strong antioxidant properties, which can help mitigate oxidative stress in cells. The antioxidant activity of this compound was evaluated using various assays such as DPPH and ABTS radical scavenging tests. The results showed that this compound effectively scavenges free radicals, demonstrating a significant potential for use in dietary supplements and pharmaceuticals aimed at preventing oxidative damage.
Anticancer Properties
Studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. For instance, an investigation into its effects on breast cancer cells (MCF-7) revealed that it induces apoptosis through the activation of caspase pathways. The following table summarizes the findings from several studies on its anticancer activity:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via caspases |
| HeLa | 15.0 | Cell cycle arrest and apoptosis |
| A549 (Lung Cancer) | 18.0 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.
Case Studies
Several case studies have documented the therapeutic applications of flavonoid derivatives, including this compound:
-
Case Study on Breast Cancer Treatment:
A clinical trial involving patients with advanced breast cancer explored the efficacy of a flavonoid-rich extract containing this compound. Results indicated a significant reduction in tumor size and improved quality of life for participants. -
Case Study on Oxidative Stress in Diabetic Patients:
Another study focused on patients with diabetes who were administered supplements containing this compound. The findings revealed reduced oxidative markers and improved glycemic control.
The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:
- Apoptosis Induction: The compound triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
- Antioxidant Defense: It enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Anti-inflammatory Pathways: Inhibition of NF-kB signaling pathway reduces inflammation by decreasing cytokine production.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(3-Bromophenyl)-7-hydroxychromen-2-one, and what reagents/solvents are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves coupling a bromophenyl precursor (e.g., 3-bromophenylboronic acid) with a chromenone scaffold under Suzuki-Miyaura conditions. Key reagents include palladium catalysts (e.g., Pd(PPh₃)₄) and bases like Na₂CO₃. Solvents such as toluene/water mixtures or DMF are used to enhance reactivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the product .
Q. How is this compound characterized, and what analytical techniques are prioritized?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the bromophenyl substitution pattern and hydroxyl group position. For example, the hydroxyl proton appears as a singlet near δ 10.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight and halogen presence.
- Elemental Analysis : Validates purity and stoichiometry, with deviations >0.3% indicating impurities .
Q. What structural analogs of this compound have been studied, and how do substituent variations affect activity?
- Methodological Answer : Analog libraries are built by modifying the bromophenyl group or chromenone core. For example:
- 3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one (CAS 53666-71-0): Ethyl substitution reduces steric hindrance, altering binding affinity in enzyme assays.
- 3-(2-Chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one : Chlorine substitution vs. bromine impacts lipophilicity (logP) and solubility, assessed via HPLC retention times .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereochemistry?
- Methodological Answer : SC-XRD using SHELX programs (e.g., SHELXL for refinement) determines bond angles and torsion angles. For example, the dihedral angle between the bromophenyl ring and chromenone plane can be measured to assess conjugation. Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and R-factor <0.05 ensures accuracy. Twinning or centrosymmetric ambiguities are addressed using Flack parameter analysis .
Q. What strategies are used to study structure-activity relationships (SAR) for this compound in enzyme inhibition?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target enzymes (e.g., acetylcholinesterase). The bromine atom’s van der Waals interactions with hydrophobic pockets are quantified via binding energy (ΔG) calculations.
- In Vitro Assays : Competitive inhibition assays (IC₅₀) compare analogs. For instance, replacing bromine with chlorine may reduce IC₅₀ by 20–40% due to weaker halogen bonding .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring reveal degradation products. The hydroxyl group’s susceptibility to oxidation necessitates inert atmospheres (N₂) during storage. Buffered solutions (pH 7.4) mimic physiological conditions for bioactivity assays .
Q. What advanced chromatographic methods optimize separation of enantiomers or degradation byproducts?
- Methodological Answer : Chiral HPLC using a Chiralpak IA column (n-hexane/isopropanol, 90:10) resolves enantiomers. For degradation studies, UPLC-MS/MS with a C18 column (0.1% formic acid/acetonitrile gradient) identifies oxidative byproducts. Method validation includes LOD/LOQ calculations and spike-recovery tests (≥95%) .
Q. How can computational models predict the compound’s pharmacokinetic properties?
- Methodological Answer : SwissADME or pkCSM predicts logP (lipophilicity), bioavailability (%F), and CYP450 metabolism. The bromine atom increases molecular weight, reducing passive diffusion (Peff < 1.0 × 10⁻⁴ cm/s). MD simulations (AMBER) assess membrane permeability via free-energy profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
